N-(2-isopropoxyphenyl)-N'-phenylurea
Description
N-(2-Isopropoxyphenyl)-N'-phenylurea is a synthetic phenylurea derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the ortho position of the N-phenyl ring and a simple phenyl group at the N'-position. The isopropoxy substituent, an electron-donating and sterically bulky group, may influence solubility, receptor binding, and metabolic stability compared to other derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl).
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-phenyl-3-(2-propan-2-yloxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)20-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,17,18,19) |
InChI Key |
KIGLWKOBGYBPOR-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cytokinin Activity: CPPU (N-(2-Chloro-4-Pyridyl)-N'-Phenylurea)
- Substituents : N-pyridyl (2-chloro-4-pyridyl) vs. N-isopropoxyphenyl in the target compound.
- Activity : CPPU is a potent cytokinin, inhibiting cytokinin oxidase/dehydrogenase (CKX) and delaying senescence in plants. It weakly activates cytokinin receptors (AHK3/AHK4) and enhances fruit size in kiwifruit and grapes .
- Key Difference: The pyridyl group in CPPU facilitates strong interactions with CKX, whereas the isopropoxyphenyl group may reduce enzyme affinity due to steric hindrance and lack of electronegativity. This suggests the target compound may exhibit weaker cytokinin activity unless the isopropoxy group confers novel binding modes .
Anticancer Activity: CTPPU (N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-N'-Phenylurea)
- Substituents : N-(4-chloro-3-trifluoromethylphenyl) vs. N-isopropoxyphenyl.
- Activity: CTPPU inhibits non-small cell lung cancer (NSCLC) growth by inducing cell cycle arrest . The chloro and trifluoromethyl groups enhance cytotoxicity via electron-withdrawing effects and metabolic stability.
- However, increased lipophilicity could improve tissue penetration .
Anti-Inflammatory Activity: N-(4-Phenyl-1,3-Thiazol-2-yl)-N'-Phenylurea
- Substituents : N-thiazolyl (4-phenyl-1,3-thiazol-2-yl) vs. N-isopropoxyphenyl.
- Activity : This derivative inhibits p38 kinase, reducing carrageenan-induced inflammation in rats . The thiazole ring enables hydrogen bonding and π-π stacking in the kinase active site.
- Key Difference: The isopropoxyphenyl group lacks the heterocyclic thiazole moiety critical for kinase inhibition.
Structural and Physicochemical Comparisons
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding and metabolic stability in anticancer and cytokinin agents, while bulky alkoxy groups (e.g., isopropoxy) may compromise target engagement but improve pharmacokinetics .
- Synthetic Routes : Most phenylurea derivatives are synthesized via reactions between aryl isocyanates and amines or through urea-forming coupling agents. The target compound could follow similar protocols, with optimization for the isopropoxy group’s steric demands .
- Unanswered Questions: The exact biological profile of this compound remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
